![molecular formula C15H7FN2O2 B13704793 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione is a synthetic organic compound with the molecular formula C15H7FN2O2. It is a member of the indoloquinazoline family, characterized by a fused ring system that includes an indole and a quinazoline moiety.
Métodos De Preparación
The synthesis of 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced indoloquinazoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with DNA or proteins involved in cell signaling and regulation .
Comparación Con Compuestos Similares
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione can be compared with other indoloquinazoline derivatives, such as:
8-Fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione: This compound has a similar structure but with a methyl group at the 2-position, which may alter its chemical and biological properties.
Indolo[2,1-b]quinazoline-6,12-dione: The parent compound without the fluorine substitution, which may have different reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H7FN2O2 |
|---|---|
Peso molecular |
266.23 g/mol |
Nombre IUPAC |
8-fluoroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7FN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H |
Clave InChI |
UXBGZQXHNVNPFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)F)C(=O)C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



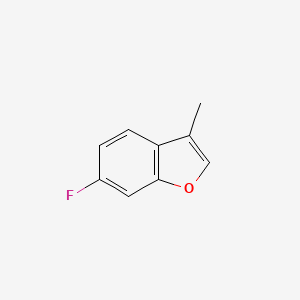

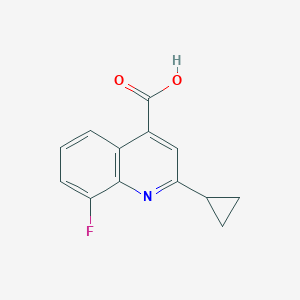





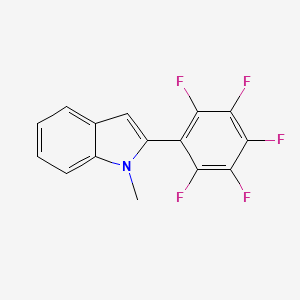
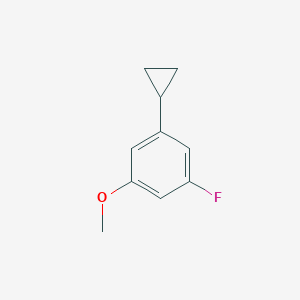

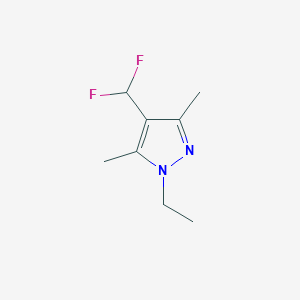
![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
